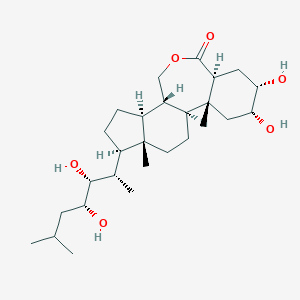![molecular formula C19H15N5O2S B119684 [4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]-(1-phenylethenyl)diazene CAS No. 155812-15-0](/img/structure/B119684.png)
[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]-(1-phenylethenyl)diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]-(1-phenylethenyl)diazene is a compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of [4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]-(1-phenylethenyl)diazene is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by inducing apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that [4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]-(1-phenylethenyl)diazene exhibits antioxidant and anti-inflammatory effects. It has also been shown to inhibit the growth of cancer cells in vitro. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]-(1-phenylethenyl)diazene in lab experiments is its potential applications in various fields of scientific research. However, a limitation is the lack of understanding of its mechanism of action and the need for further studies to fully understand its biochemical and physiological effects.
Zukünftige Richtungen
There are several future directions for research on [4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]-(1-phenylethenyl)diazene. One direction is to further investigate its potential as a fluorescent probe in biological imaging. Another direction is to study its potential as a therapeutic agent for various diseases, including cancer. Additionally, further studies are needed to fully understand its mechanism of action and its biochemical and physiological effects.
Synthesemethoden
The synthesis of [4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]-(1-phenylethenyl)diazene involves the reaction of 2-phenyl-1,3-thiazole-4-carbaldehyde with hydrazine hydrate followed by oxidation with hydrogen peroxide. The resulting product is then reacted with phenyl vinyl sulfone to yield the final compound.
Wissenschaftliche Forschungsanwendungen
[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]-(1-phenylethenyl)diazene has been studied for its potential applications in various fields of scientific research. It has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. Additionally, it has been studied for its potential use as a fluorescent probe in biological imaging.
Eigenschaften
CAS-Nummer |
155812-15-0 |
|---|---|
Produktname |
[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]-(1-phenylethenyl)diazene |
Molekularformel |
C19H15N5O2S |
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]-(1-phenylethenyl)diazene |
InChI |
InChI=1S/C19H15N5O2S/c1-14(15-8-4-2-5-9-15)21-22-19-20-17(12-27-19)18-23(13-26-24(18)25)16-10-6-3-7-11-16/h2-12H,1,13H2 |
InChI-Schlüssel |
NNVYBLTUZYSAFZ-UHFFFAOYSA-N |
SMILES |
C=C(C1=CC=CC=C1)N=NC2=NC(=CS2)C3=[N+](OCN3C4=CC=CC=C4)[O-] |
Kanonische SMILES |
C=C(C1=CC=CC=C1)N=NC2=NC(=CS2)C3=[N+](OCN3C4=CC=CC=C4)[O-] |
Synonyme |
Acetophenone hydrazone of 4-(2-hydrazino-4-thiazolyl)-3-phenylsydnone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



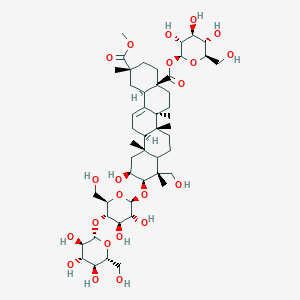
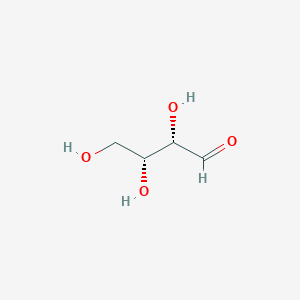
![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl-](/img/structure/B119607.png)

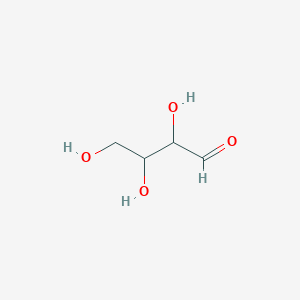
![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane](/img/structure/B119611.png)
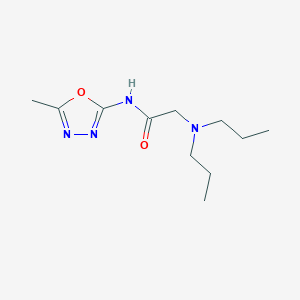


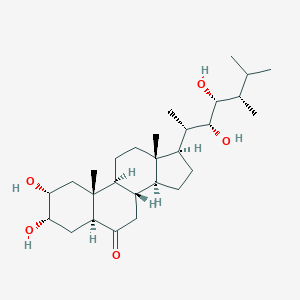
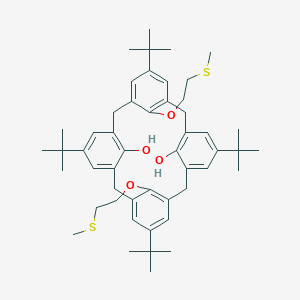
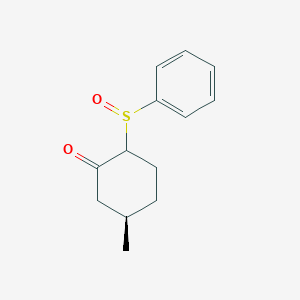
![[5'-13C]thymidine](/img/structure/B119643.png)
